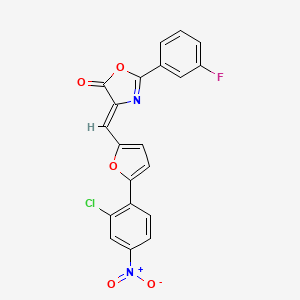
5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid” is a derivative of triazole, which is a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms in the ring . The “propan-2-yl” group (also known as an isopropyl group) and the “carboxylic acid” group are substituents on the triazole ring .
Molecular Structure Analysis
Triazoles have a planar ring structure with alternating single and double bonds, which gives them aromatic character . The isopropyl and carboxylic acid groups would likely project out from this plane .Chemical Reactions Analysis
Triazoles are known to participate in a variety of chemical reactions, often serving as a scaffold in medicinal chemistry . The presence of the carboxylic acid group could allow for reactions involving deprotonation or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it’s studied. For instance, the presence of the carboxylic acid group suggests that it would be able to form hydrogen bonds .Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid involves the reaction of propargyl alcohol with azide ion to form 5-(prop-2-yn-1-yl)-1H-1,2,3-triazole, which is then hydrolyzed to form 5-(prop-2-yn-1-yl)-1H-1,2,3-triazole-4-carboxylic acid. The propargyl alcohol is obtained from propene, which is reacted with formaldehyde to form 2-hydroxypropanal, which is then dehydrated to form propargyl alcohol. The azide ion is obtained from sodium azide, which is reacted with sulfuric acid to form hydrazoic acid, which is then reacted with sodium hydroxide to form azide ion.", "Starting Materials": [ "Propene", "Formaldehyde", "Sodium azide", "Sulfuric acid", "Sodium hydroxide" ], "Reaction": [ "Propene + Formaldehyde -> 2-Hydroxypropanal", "2-Hydroxypropanal -> Propargyl alcohol + Water", "Sodium azide + Sulfuric acid -> Hydrazoic acid + Sodium sulfate", "Hydrazoic acid + Sodium hydroxide -> Azide ion + Water", "Propargyl alcohol + Azide ion -> 5-(Prop-2-yn-1-yl)-1H-1,2,3-triazole", "5-(Prop-2-yn-1-yl)-1H-1,2,3-triazole + Water + Sodium hydroxide -> 5-(Propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid" ] } | |
CAS-Nummer |
862112-06-9 |
Produktname |
5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid |
Molekularformel |
C6H9N3O2 |
Molekulargewicht |
155.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



